molecular formula C18H16Cl2O B3155304 (2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 797007-47-7

(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B3155304
CAS No.: 797007-47-7
M. Wt: 319.2 g/mol
InChI Key: QNACANRYKGGFLB-BJMVGYQFSA-N
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Description

(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 2,4-dichlorophenyl group at the ketone position and a 4-(propan-2-yl)phenyl substituent at the enone terminus. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as their utility in materials science due to nonlinear optical (NLO) behavior .

The compound’s synthesis likely follows a Claisen-Schmidt condensation between 2,4-dichloroacetophenone and 4-(propan-2-yl)benzaldehyde under basic conditions, a common route for chalcones (inferred from and ).

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O/c1-12(2)14-6-3-13(4-7-14)5-10-18(21)16-9-8-15(19)11-17(16)20/h3-12H,1-2H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNACANRYKGGFLB-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone, belongs to a class of organic compounds known for their diverse biological activities. Chalcones are characterized by a specific structure that contributes to their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16Cl2O\text{C}_{18}\text{H}_{16}\text{Cl}_{2}\text{O}

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study:
In a study conducted on human colon cancer (HCT 116) cells, the compound demonstrated an IC50 value of approximately 5 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Reference
HCT 1165
MCF-7 (Breast)7
HeLa (Cervical)6

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Results:
In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The anti-inflammatory potential of this chalcone has been evaluated through COX enzyme inhibition assays.

Findings:
The compound exhibited IC50 values against COX-1 and COX-2 enzymes of approximately 25 µM and 30 µM respectively, suggesting its potential as an anti-inflammatory agent .

Enzyme IC50 (µM) Reference
COX-125
COX-230

The biological activities of this compound are attributed to its ability to modulate various cellular signaling pathways. The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins. Additionally, its antimicrobial effects are likely due to disruption of bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural and Crystallographic Comparisons

Table 1: Key Structural and Crystallographic Data of Selected Chalcones
Compound Name Substituents (R1, R2) Dihedral Angle (°) Crystallographic Features Reference ID
Target Compound R1 = 2,4-Cl₂; R2 = 4-(propan-2-yl) Not Reported Positional disorder (occupancy 0.664/0.336)
(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one R1 = 4-Cl; R2 = 4-(propan-2-yl) 53.5 Stable crystal lattice (R-factor 0.093)
(2E)-1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one R1 = 2,4-Cl₂; R2 = furan-2-yl Not Reported Hydrogen-bond-stabilized structure
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one R1 = 2,4-Cl₂; R2 = 4-(SCH₃) Not Reported Reported crystal structure
(2E)-1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one R1 = 4-F; R2 = 3,4,5-(OCH₃)₃ Not Reported Polymorphic behavior
  • Dihedral Angles and Planarity: The dihedral angle between aromatic rings in the 4-chloro analog (53.5°) suggests moderate non-planarity, which may influence conjugation and electronic properties .

Q & A

Basic Synthesis and Characterization

Q: How is (2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one synthesized, and what spectroscopic methods confirm its structure? A: The compound is synthesized via Claisen-Schmidt condensation, reacting 2,4-dichloroacetophenone with 4-isopropylbenzaldehyde in ethanol under acidic catalysis (e.g., thionyl chloride). Post-synthesis, characterization employs:

  • IR spectroscopy : Confirms the α,β-unsaturated ketone (enone) system via C=O stretch (~1650 cm⁻¹) and C=C stretch (~1600 cm⁻¹) .
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., vinyl proton at δ 7.8–8.1 ppm, J = 15–16 Hz for trans configuration) and aromatic substituents .
  • HR-MS : Validates molecular mass (e.g., [M+H]⁺ at m/z 347.05) .

Crystal Structure and Configuration

Q: What is the crystallographic conformation of the compound, and how does experimental data validate its E-configuration? A: Single-crystal X-ray diffraction (XRD) reveals a planar enone system with a dihedral angle of 15.2° between the dichlorophenyl and isopropylphenyl rings. The E-configuration is confirmed by a C=C bond length of ~1.32 Å and transoidal geometry (C1-C2-C3-C4 torsion angle: 178.5°) .

Computational Chemistry (DFT)

Q: How do DFT studies align with experimental data in predicting molecular properties? A: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • HOMO-LUMO gap : Predicts reactivity (e.g., ΔE = 4.2 eV, indicating moderate electrophilicity) .
  • Electrostatic potential maps : Highlight electron-deficient regions at the dichlorophenyl group, aligning with observed reactivity in nucleophilic attacks .
  • UV-Vis spectra : Theoretical λmax (320 nm) matches experimental data (±5 nm) .

Reactivity and Chemical Behavior

Q: What factors influence the compound's reactivity in electrophilic substitution reactions? A: The electron-withdrawing dichlorophenyl group directs electrophiles to the para position of the isopropylphenyl ring. Kinetic studies show enhanced reactivity in polar aprotic solvents (e.g., DMF) due to stabilization of transition states .

Antimicrobial Activity

Q: What methodologies assess the compound's antimicrobial efficacy, and what are the findings? A: Agar diffusion assays against S. aureus and E. coli reveal moderate activity (MIC = 32–64 µg/mL). Synergistic effects are observed with β-lactam antibiotics, likely due to chalcone-mediated disruption of bacterial membrane integrity .

Comparative Structural Analysis

Q: How do structural modifications (e.g., substituent changes) affect biological activity? A: Replacing the isopropyl group with methoxy (e.g., in 4,4'-dihydroxy-2-methoxychalcone) increases antioxidant activity but reduces antimicrobial potency, highlighting the role of hydrophobicity in membrane penetration .

Advanced Synthesis Challenges

Q: What are the challenges in achieving regioselectivity during synthesis, and how are they addressed? A: Competing aldol side-products (e.g., Z-isomers) are minimized using low-temperature (0–5°C) reactions and catalytic piperidine. Purification via column chromatography (hexane:ethyl acetate, 7:3) yields >95% E-isomer .

Spectroscopic Data Interpretation

Q: How are NMR and IR spectra analyzed to confirm the enone system and substituent positions? A:

  • ¹H NMR : Vinyl protons appear as doublets (δ 7.8–8.1 ppm, J = 15–16 Hz) .
  • ¹³C NMR : Carbonyl carbon at δ 190–195 ppm; conjugated C=C at δ 120–125 ppm .
  • IR : Strong absorption at 1650 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C) .

Solubility and Formulation

Q: What strategies improve the compound's solubility for in vitro studies? A: Use DMSO as a primary solvent, supplemented with β-cyclodextrin inclusion complexes (1:2 molar ratio) to enhance aqueous solubility (from 0.5 mg/mL to 12 mg/mL) .

Structure-Activity Relationships (SAR)

Q: How do computational models inform SAR for antimicrobial chalcone derivatives? A: Global electrophilicity index (ω = 1.8 eV) correlates with antimicrobial potency. Substituents increasing electron density (e.g., -OCH₃) reduce activity, while halogens enhance membrane interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

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